
2,6-Aemtgmh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Aemtgmh is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2,6-Aemtgmh is not fully understood, but it is believed to interact with specific receptors in the brain and nervous system. This interaction leads to changes in neurotransmitter levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2,6-Aemtgmh can affect various physiological processes, including cognition, memory, and mood. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,6-Aemtgmh in lab experiments is its high purity and stability. This makes it easier to control experimental conditions and ensure reproducibility of results. However, the compound's limited availability and high cost can be a significant limitation for some researchers.
Zukünftige Richtungen
Several future directions for research on 2,6-Aemtgmh have been proposed. These include further studies on its mechanism of action, exploration of its potential therapeutic applications, and development of new synthesis methods to improve its availability and reduce costs. Additionally, the compound's potential use in drug delivery systems and nanotechnology has also been suggested.
Conclusion:
In conclusion, 2,6-Aemtgmh is a chemical compound that has shown significant potential in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored extensively. Further research is needed to fully understand the compound's potential applications and improve its availability for researchers.
Synthesemethoden
The synthesis of 2,6-Aemtgmh involves the reaction of specific chemical compounds under controlled conditions. The process involves the use of specific reagents and solvents to ensure the purity and yield of the final product. The exact details of the synthesis method are beyond the scope of this paper but can be found in reliable scientific literature.
Wissenschaftliche Forschungsanwendungen
2,6-Aemtgmh has been studied for its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has shown promising results in the treatment of certain diseases and disorders, and its use in drug discovery has been explored extensively.
Eigenschaften
CAS-Nummer |
110913-61-6 |
|---|---|
Produktname |
2,6-Aemtgmh |
Molekularformel |
C17H26HgO9S |
Molekulargewicht |
607 g/mol |
IUPAC-Name |
ethane;mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |
InChI |
InChI=1S/C15H22O9S.C2H5.Hg/c1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;1-2;/h11-15,25H,5-6H2,1-4H3;1H2,2H3;/q;-1;+2/p-1 |
InChI-Schlüssel |
HOWJKZGROYNBBI-UHFFFAOYSA-M |
SMILES |
C[CH2-].CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Kanonische SMILES |
C[CH2-].CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Synonyme |
2,6-AEMTGMH 2,6-anhydro-S-(ethylmercury(II))-1-thio-glycero-manno-heptitol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



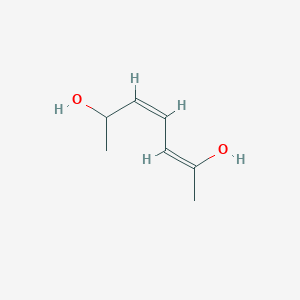
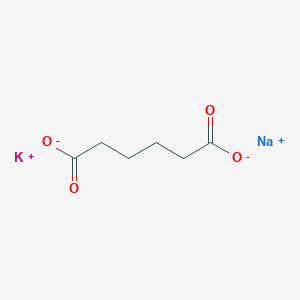
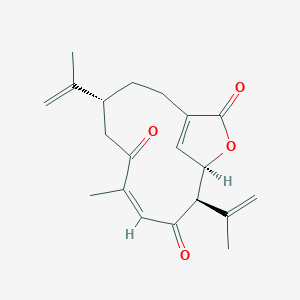
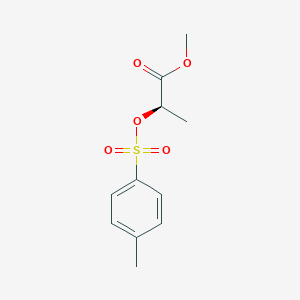
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)






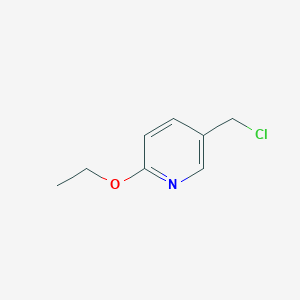
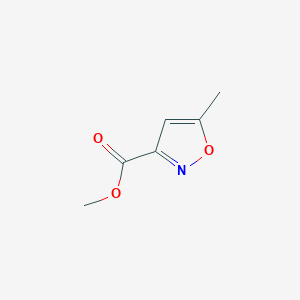
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)